4-氟-6-碘-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

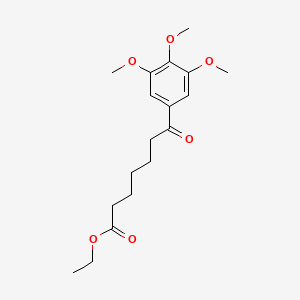

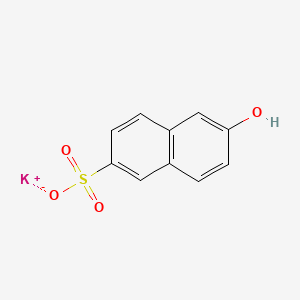

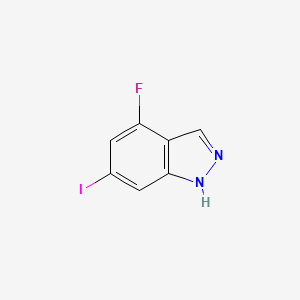

4-Fluoro-6-iodo-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method was developed by using 2-fluoro and 2-hydroxyl benzaldehyde . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-iodo-1H-indazole consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . The InChI code for this compound is1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . Chemical Reactions Analysis

The synthesis of 1H-indazole involves various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

4-Fluoro-6-iodo-1H-indazole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 262.03 .科学研究应用

氟代吲唑衍生物和生物活性

包括氟代吲唑衍生物在内的马山丁的氟代类似物已被研究其 α2-肾上腺素能受体 (α2-AR) 激动剂特性。氟引入某些激动剂的吲唑环中会降低结合亲和力和 α2-AR/I1 咪唑啉结合位点选择性。然而,特定的氟代衍生物在体内表现出显着的降压和心动过缓活性,对脑 α2-AR 的 PET 成像具有潜在意义 (Wasilewska 等人,2014 年)。

用于生物成像的光稳定荧光团

一项研究介绍了一种通过 C-H 活化创建双杂芳基荧光团库的方法,包括缺电子的 2H-吲唑。所得的 Indazo-Fluors 表现出可调谐的发射和高量子产率,其中一种衍生物是用于体内线粒体成像的低重量近红外荧光团。其优异的光稳定性和低细胞毒性突出了其作为生物成像主要试剂的潜力 (Cheng 等人,2016 年)。

全氟代 1H-吲唑的超分子结构

对全氟代 1H-吲唑和具有不同全氟烷基链的氢三(吲唑基)硼酸铊配合物的研究揭示了取决于全氟烷基链长度的超分子结构。由于其高度氟化特性,这些结构具有作为配体的潜力,这表明在材料科学和配位化学中具有应用 (Muñoz 等人,2014 年)。

1H-吲唑衍生物的抗癌潜力

一项针对 6-取代氨基-1H-吲唑衍生物的研究揭示了几种在人癌细胞系中具有显着抗增殖活性的化合物。一种化合物尤其在正常细胞中显示出有效的活性和无细胞毒性,表明其作为新型抗癌剂的潜力 (Hoang 等人,2022 年)。

吲唑衍生物的抗菌活性

对 3-(4-氟苯基)-苯并[g]吲唑衍生物的研究证明了对多种微生物的抑制作用,表明它们作为抗菌剂的潜力 (Abdel-Wahab 等人,2014 年)。

安全和危害

The safety information for 4-Fluoro-6-iodo-1H-indazole indicates that it has some hazards associated with it . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

4-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-6-iodo-1H-indazole may have similar properties.

Biochemical Pathways

Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole-containing compounds are known to have a wide range of effects due to their various medicinal applications .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

属性

IUPAC Name |

4-fluoro-6-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMLAONQAPAGTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646412 |

Source

|

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-03-8 |

Source

|

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。